N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cinnamamide
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Overview
Description
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamides. This compound is characterized by the presence of a cinnamoyl group attached to a tetrahydrothiophene ring, which is further substituted with a hydroxyethoxy group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cinnamamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring through a cyclization reaction.
Substitution with Hydroxyethoxy Group: The tetrahydrothiophene ring is then substituted with a hydroxyethoxy group using appropriate reagents and conditions.
Attachment of the Cinnamoyl Group: The final step involves the attachment of the cinnamoyl group to the substituted tetrahydrothiophene ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cinnamoyl group to a corresponding alcohol or alkane.
Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cinnamamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Cellular Pathways: Affecting various cellular pathways involved in processes such as cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cinnamamide can be compared with other similar compounds, such as:
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzenesulfonamide: Differing by the presence of a benzenesulfonamide group instead of a cinnamoyl group.
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(methylthio)nicotinamide: Differing by the presence of a methylthio group and a nicotinamide moiety.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c18-9-10-20-16(8-11-21-13-16)12-17-15(19)7-6-14-4-2-1-3-5-14/h1-7,18H,8-13H2,(H,17,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMDDIQJOUSQPB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C=CC2=CC=CC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCC1(CNC(=O)/C=C/C2=CC=CC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.